3-Amino-N-isopropylbenzenesulfonamide

Overview

Description

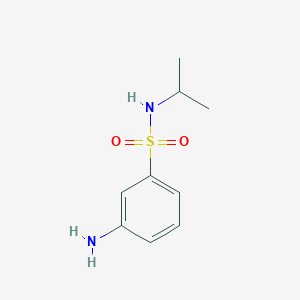

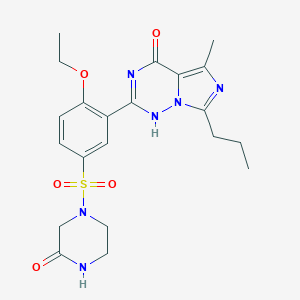

3-Amino-N-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C9H14N2O2S . It has an average mass of 214.285 Da and a monoisotopic mass of 214.077591 Da .

Molecular Structure Analysis

The molecular structure of 3-Amino-N-isopropylbenzenesulfonamide consists of an aromatic ring (benzene) attached to a sulfonamide group and an isopropyl group . The sulfonamide group contains a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom, which is in turn bonded to the benzene ring. The isopropyl group is attached to the nitrogen atom of the sulfonamide group.Physical And Chemical Properties Analysis

3-Amino-N-isopropylbenzenesulfonamide has a density of 1.2±0.1 g/cm3, a boiling point of 384.0±44.0 °C at 760 mmHg, and a flash point of 186.0±28.4 °C . It also has a molar refractivity of 56.7±0.4 cm3, a polar surface area of 81 Å2, and a molar volume of 175.7±3.0 cm3 .Scientific Research Applications

Polymer Research

The sulfonamide group of 3-Amino-N-isopropylbenzenesulfonamide can be involved in polymerization reactions. It can act as a monomer unit in the creation of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in materials science and engineering .

Asymmetric Synthesis

3-Amino-N-isopropylbenzenesulfonamide: can be used in asymmetric synthesis as a chiral auxiliary or as a source of chirality for the synthesis of enantiomerically pure compounds. This is crucial for the production of certain pharmaceuticals where the chirality of the drug molecule can significantly affect its therapeutic efficacy .

Antibacterial Activity

Sulfonamides, including derivatives of 3-Amino-N-isopropylbenzenesulfonamide , have been historically significant as antibacterial agents. They can inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential vitamin for bacterial growth. This makes them useful in the treatment of bacterial infections .

Environmental Impact Studies

The environmental impact of sulfonamides, including 3-Amino-N-isopropylbenzenesulfonamide , is an area of active research. Studies focus on their biodegradability, persistence in the environment, and potential effects on ecosystems. This research is important for assessing the ecological safety of chemical compounds released into the environment .

Safety and Hazards

3-Amino-N-isopropylbenzenesulfonamide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, avoid letting the chemical enter drains .

Mechanism of Action

properties

IUPAC Name |

3-amino-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-3-4-8(10)6-9/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUZLEBXTLRCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588575 | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-isopropylbenzenesulfonamide | |

CAS RN |

118837-66-4 | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)

![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)

![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)

![Benzo[b]perylene](/img/structure/B48583.png)